Product packaging for 7-Bromo-3-methylquinoxalin-2(1H)-one(Cat. No.:CAS No. 103095-19-8)

7-Bromo-3-methylquinoxalin-2(1H)-one

Cat. No.: B6363055
CAS No.: 103095-19-8
M. Wt: 239.07 g/mol
InChI Key: NBISGWQFJNEDOE-UHFFFAOYSA-N
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Description

7-Bromo-3-methylquinoxalin-2(1H)-one (CAS 103095-19-8) is a high-purity chemical building block designed for advanced medicinal chemistry and drug discovery research. This compound features a versatile quinoxalinone scaffold, a privileged structure in the development of bioactive molecules . The core quinoxalinone framework is known for a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and antitumor properties . The specific structural modifications of this compound are strategically designed for research. The bromine atom at the 7-position serves as a key synthetic handle for further derivatization via transition-metal-catalyzed cross-coupling reactions, allowing researchers to explore extensive structure-activity relationships (SAR) . The methyl group at the C-3 position is a rational modification that can influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets . Academic research into this compound and its derivatives is strongly driven by the pursuit of new therapeutic agents, with a particular focus on its potential as an anticancer agent, as related bromo-substituted quinoxalines have shown potent inhibitory activity in assays against cell lines like human non-small-cell lung cancer cells (A549) . Furthermore, research indicates that certain quinoxalinone derivatives can act as lipid accumulation inhibitors in cultured hepatocytes, suggesting potential applications in investigating liver-protective effects and metabolic diseases . This product is intended for use in chemical synthesis, biological screening, and SAR studies. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7BrN2O B6363055 7-Bromo-3-methylquinoxalin-2(1H)-one CAS No. 103095-19-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-3-methyl-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-5-9(13)12-8-4-6(10)2-3-7(8)11-5/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBISGWQFJNEDOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)Br)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 7 Bromo 3 Methylquinoxalin 2 1h One

Retrosynthetic Analysis of the Quinoxalinone Core with Specific Focus on 7-Bromo-3-methyl Substitution

A retrosynthetic analysis of 7-Bromo-3-methylquinoxalin-2(1H)-one provides a logical framework for identifying suitable starting materials and planning a synthetic strategy.

Key Disconnections and Precursor Identification for this compound

The most logical retrosynthetic disconnection of the this compound (I) involves breaking the two C-N bonds of the pyrazinone ring. This disconnection strategy is based on the well-established and widely used method for quinoxaline (B1680401) synthesis involving the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.

This leads to two key precursors: 4-bromo-1,2-phenylenediamine (II) and a pyruvic acid derivative (III) , such as pyruvic acid or its corresponding ester (e.g., ethyl pyruvate).

Retrosynthetic Pathway:

This approach is highly convergent and relies on readily available or synthetically accessible starting materials.

Strategic Considerations for Introducing Bromine and Methyl Groups

The regiochemistry of the final product is dictated by the substitution pattern of the chosen precursors.

Introduction of the Bromo Group: The bromine atom at the 7-position of the quinoxalinone ring is strategically introduced by using a pre-brominated starting material, namely 4-bromo-1,2-phenylenediamine . This precursor ensures the bromine is positioned correctly on the benzene (B151609) ring of the final heterocyclic system. Alternative strategies, such as the bromination of the pre-formed 3-methylquinoxalin-2(1H)-one, could lead to a mixture of isomers and are generally less efficient for achieving the desired 7-bromo substitution pattern.

Introduction of the Methyl Group: The methyl group at the 3-position is sourced from the α-keto acid or ester precursor. The use of pyruvic acid or an ester of pyruvic acid (e.g., ethyl pyruvate) provides the necessary three-carbon backbone with the methyl group adjacent to a carbonyl group, which ultimately becomes the C3-position of the quinoxalinone ring.

Classical Synthetic Routes to Quinoxalinone Derivatives Applicable to this compound

The classical approach to synthesizing quinoxalin-2(1H)-ones is a robust and well-documented method that remains a staple in organic synthesis.

Condensation Reactions Utilizing Aromatic Ortho-Diamines and α-Keto Esters/Acids

The cornerstone of classical quinoxalinone synthesis is the condensation reaction between an aromatic ortho-diamine and an α-keto ester or acid. For the synthesis of this compound, this involves the reaction of 4-bromo-1,2-phenylenediamine with a pyruvate (B1213749) derivative.

A general procedure for a similar synthesis of 3-methylquinoxalin-2-(1H)-one involves dissolving o-phenylenediamine (B120857) in a suitable solvent like n-butanol, followed by the addition of ethyl pyruvate. The reaction mixture is typically heated to facilitate the condensation and subsequent cyclization. Upon cooling, the product crystallizes and can be purified by recrystallization. google.com This methodology can be directly adapted for the synthesis of the target compound.

Table 1: Key Reactants for the Synthesis of this compound

Precursor Structure Role in Synthesis
4-Bromo-1,2-phenylenediamine [Image of 4-bromo-1,2-phenylenediamine] Provides the benzene ring and the two nitrogen atoms for the quinoxalinone core, and determines the position of the bromo substituent.

Cyclization Strategies for Forming the Pyrazinone Ring System

The formation of the pyrazinone ring occurs in a two-step process following the initial condensation. First, one of the amino groups of the 4-bromo-1,2-phenylenediamine attacks the more electrophilic ketone carbonyl of the pyruvic acid derivative. This is followed by an intramolecular cyclization where the second amino group attacks the ester or carboxylic acid carbonyl, leading to the formation of the six-membered pyrazinone ring after dehydration. The reaction is typically acid-catalyzed or can proceed under thermal conditions.

The reaction of o-phenylenediamines with α-dicarbonyl compounds is a widely used method for the synthesis of quinoxalines. researchgate.net The choice of solvent can influence the reaction, with alcohols like ethanol (B145695) or n-butanol, or acetic acid being commonly employed.

Advanced and Sustainable Synthetic Approaches for this compound

In recent years, there has been a significant push towards the development of more environmentally friendly and efficient synthetic methods. These advanced approaches aim to reduce reaction times, minimize waste, and avoid the use of hazardous reagents.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times and improved yields. nih.govresearchgate.net The synthesis of various quinoxaline derivatives has been successfully achieved using microwave irradiation, suggesting that the condensation of 4-bromo-1,2-phenylenediamine and a pyruvate derivative could be efficiently conducted under these conditions. nih.govrsc.org This method offers a green alternative to conventional heating.

Table 2: Comparison of Synthetic Approaches

Method Advantages Disadvantages
Classical Synthesis Well-established, reliable, uses readily available starting materials. Often requires elevated temperatures and longer reaction times.
Microwave-Assisted Synthesis Rapid reaction times, often higher yields, energy efficient. Requires specialized microwave equipment.

| Green Catalysis | Environmentally friendly, often milder reaction conditions, catalyst may be reusable. | Catalyst development can be complex, may not be universally applicable to all substrates. |

Green Chemistry Principles in the Synthesis of Bromo-Substituted Quinoxalinones

The application of green chemistry principles to the synthesis of quinoxalinone derivatives aims to reduce the environmental impact by using safer solvents, minimizing waste, and improving energy efficiency. Traditional methods often rely on hazardous reagents and solvents. In contrast, modern approaches focus on more benign alternatives.

Key green chemistry strategies applicable to the synthesis of bromo-substituted quinoxalinones include:

Use of Greener Solvents: Water has been explored as a green solvent for the synthesis of quinoxalines. nih.gov For instance, an N-Bromosuccinimide (NBS)-promoted one-pot, two-step synthesis of quinoxalines has been successfully carried out in an aqueous medium. nih.gov This approach involves the initial bromination of an alkene followed by condensation with a diamine. nih.gov

Organocatalysis: To avoid the use of heavy or toxic metal catalysts, organocatalysis has emerged as a powerful tool. Fathi and Sardarian demonstrated an efficient synthesis of quinoxalines using nitrilotris(methylenephosphonic acid) as an organocatalyst, which could be recycled and reused for several cycles with only a slight decrease in product yield. nih.gov Such catalysts offer high efficiency and broad functional group tolerance under metal-free conditions. nih.gov

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. Domino, one-pot reactions are particularly valuable in this regard as they reduce the number of intermediate purification steps, saving solvents and energy. nih.gov

A notable green method involves the condensation of o-phenylenediamines with various reactants under microwave irradiation without the use of a catalyst or organic solvent, significantly reducing reaction times and environmental impact. mdpi.comresearchgate.net For example, the synthesis of various substituted quinoxalines has been achieved by reacting o-phenylenediamine with compounds like glyoxal (B1671930) or benzil (B1666583) under microwave irradiation for just 60 seconds. researchgate.nettsijournals.comtsijournals.com

Table 1: Comparison of Conventional vs. Green Synthesis Approaches for Quinoxalines

FeatureConventional SynthesisGreen Synthesis Approach
Catalyst Often requires metal catalysts nih.govOrganocatalysts, catalyst-free, or inexpensive catalysts like FeCl3 nih.govresearchgate.net
Solvent Typically organic solvents (e.g., DMF) Water, ethanol, or solvent-free conditions nih.govtsijournals.com
Energy Often requires prolonged heating at high temperatures nih.govMicrowave irradiation, mechanochemistry (reduces time and energy) mdpi.comresearchgate.net
Reaction Time Can be several hours to days nih.govMinutes mdpi.comresearchgate.net
Waste Generates significant solvent and catalyst wasteMinimal waste, recyclable catalysts nih.gov

Catalyst-Mediated and Microwave-Assisted Synthetic Protocols

Catalysts and microwave technology play a pivotal role in modern organic synthesis, offering enhanced reaction rates, higher yields, and improved selectivity.

Catalyst-Mediated Synthesis: The synthesis of the quinoxalin-2(1H)-one core often involves a cyclocondensation reaction. A common precursor for this compound would be 4-bromo-1,2-diaminobenzene condensed with a pyruvate derivative. The direct methylation of a quinoxalin-2(1H)-one compound at the C3 position is another key strategy. A patented method describes the direct methylation of quinoxalin-2-(1H)-one compounds using tert-butyl peroxide (TBHP) as the methyl source and iodine as an oxidant, with sodium sulfite (B76179) as an additive. google.com This reaction proceeds via a free radical mechanism at elevated temperatures. google.com

Iron chlorides (FeCl3) have been used as an efficient, inexpensive, and less toxic catalyst for synthesizing (E)-3-substituted styrylquinoxalin-2(1H)-ones from 3-methylquinoxalinone and aromatic aldehydes. researchgate.net This reaction is often performed under microwave irradiation, highlighting the synergy between catalysis and microwave assistance. researchgate.net

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has become a cornerstone of green chemistry, drastically reducing reaction times from hours to minutes. nih.gov For quinoxalinone synthesis, microwave irradiation has been shown to be highly effective. One-pot syntheses of various quinoxalines have been developed by irradiating a mixture of an o-phenylenediamine and a 1,2-dicarbonyl compound for as little as 60 seconds at 160 watts. researchgate.nettsijournals.com This rapid, solvent-free, and efficient method is a prime example of a green synthetic protocol. researchgate.net

In another example, an iron-catalyzed cyclization to produce quinazolinone derivatives was successfully performed in water under microwave irradiation. rsc.orgsci-hub.cat This method demonstrates the feasibility of using microwave heating in aqueous media, further enhancing the green credentials of the synthesis. rsc.orgsci-hub.cat

Table 2: Examples of Catalyst and Microwave Parameters in Quinoxalinone Synthesis

Reaction TypeCatalyst/ReagentsConditionsReaction TimeYieldReference
Methylation of Quinoxalin-2(1H)-oneI₂, Na₂SO₃, TBHPAcetonitrile, 110 °C12 hours51% google.com
Condensationo-phenylenediamine, glyoxalMicrowave (160 W)60 secondsNot specified researchgate.nettsijournals.com
Styrylquinoxalinone Synthesis3-methylquinoxalinone, aldehyde, FeCl₃Toluene, MicrowaveNot specifiedHigh researchgate.net
Iron-Catalyzed Cyclization2-halobenzoic acid, amidine, FeCl₃Water, Microwave30 minutesGood to Excellent rsc.orgsci-hub.cat

Flow Chemistry Applications in Quinoxalinone Synthesis

Flow chemistry, where a chemical reaction is run in a continuously flowing stream rather than in a batch, offers numerous advantages, including enhanced safety, better heat and mass transfer, and ease of automation and scale-up. nih.gov This technology is particularly suited for reactions that are highly exothermic or involve hazardous intermediates.

While specific literature on the flow synthesis of this compound is not widely available, the principles and technologies are directly applicable. The synthesis of quinoxaline derivatives has been demonstrated using a novel mechanochemical approach called the spiral gas–solid two-phase flow (S-GSF) method. mdpi.com This technique achieves the continuous synthesis of quinoxaline compounds with high efficiency and purity, without the need for any catalyst or organic solvent. mdpi.com The reaction between 1,2-diamines and α-dicarbonyl compounds was completed within minutes. mdpi.com

Flow chemistry setups typically use pumps to move reagents through tubes or microreactors, where they mix and react. nih.gov This allows for precise control over reaction parameters such as temperature, pressure, and residence time. dtu.dk For the multi-step synthesis of complex molecules like substituted quinoxalinones, "telescoped" reaction sequences can be implemented, where the product of one reactor flows directly into the next for a subsequent transformation, minimizing manual handling and purification steps. nih.gov The integration of real-time monitoring techniques, such as IR spectroscopy, allows for autonomous reaction optimization. dtu.dk

Purification and Isolation Techniques in the Synthesis of this compound

Following the chemical synthesis, the target compound must be separated from byproducts, unreacted starting materials, and catalysts. The primary methods for the purification of this compound are chromatography and recrystallization.

Chromatographic Methods for Compound Separation and Purity Assessment

Chromatography is a fundamental technique for separating and purifying components of a mixture. journalagent.com

Column Chromatography: This is one of the most common methods for purifying organic compounds. journalagent.com The crude reaction mixture is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Separation occurs based on the differential adsorption of the components to the stationary phase. In the synthesis of 3-methylquinoxalin-2-(1H)-one derivatives, purification via a silica gel column is a standard final step. google.com The choice of eluent, often a mixture like ethyl acetate (B1210297) and petroleum ether, is crucial for achieving good separation. google.com

High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced chromatographic technique that uses high pressure to pass the mobile phase through a column with smaller particle sizes, resulting in higher resolution and faster separation times. journalagent.com It is an excellent tool for both purifying small quantities of a compound and for assessing its purity. For quinone derivatives, HPLC has been shown to be a suitable technique for separating differently substituted compounds. nih.gov

Thin-Layer Chromatography (TLC): TLC is a quick and inexpensive method used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. It operates on the same principles as column chromatography but on a smaller scale, using a plastic or glass plate coated with a thin layer of adsorbent.

Recrystallization and Precipitation Strategies

Recrystallization is a purification technique for solid compounds based on differences in solubility. The principle is to dissolve the impure solid in a suitable hot solvent in which the desired compound is soluble at high temperatures but less soluble at cooler temperatures, while the impurities are either insoluble or remain soluble upon cooling.

For quinoxalinone derivatives, ethanol is frequently cited as a suitable solvent for recrystallization. researchgate.nettsijournals.comtsijournals.com The general procedure involves:

Dissolving the crude solid in a minimum amount of hot ethanol.

Filtering the hot solution, if necessary, to remove any insoluble impurities.

Allowing the solution to cool slowly, promoting the formation of pure crystals of the target compound.

Collecting the purified crystals by filtration.

Precipitation is a related technique where a compound is rapidly forced out of solution, often by adding a non-solvent. While faster than recrystallization, it may yield a less pure, often amorphous, solid. The choice between recrystallization and precipitation depends on the compound's properties and the required level of purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, a combination of one-dimensional and two-dimensional NMR techniques offers a complete picture of its structure.

¹H NMR Spectral Analysis of Protons in the Quinoxalinone Ring and Methyl Group

The proton NMR (¹H NMR) spectrum provides crucial information about the number of different types of protons and their neighboring environments. In the case of this compound, the aromatic region of the spectrum is of particular interest for confirming the substitution pattern on the quinoxalinone ring. For similar brominated quinoxalinone structures, aromatic protons typically resonate in the range of δ 7.0–8.1 ppm. The methyl group protons are expected to appear as a singlet in the upfield region, generally around δ 2.3–2.7 ppm.

The expected signals for the aromatic protons of this compound would be a doublet for the proton at position 5 (H-5), a doublet of doublets for the proton at position 6 (H-6), and a doublet for the proton at position 8 (H-8), reflecting their respective couplings. The NH proton of the quinoxalinone ring is expected to show a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton Predicted Chemical Shift (ppm) Multiplicity
H-5 ~7.8 d
H-6 ~7.4 dd
H-8 ~7.6 d
-CH₃ ~2.5 s

¹³C NMR Spectral Analysis for Carbon Backbone and Substituent Confirmation

The carbon-13 NMR (¹³C NMR) spectrum provides information about the different carbon environments in the molecule. The spectrum for this compound would be expected to show nine distinct signals, corresponding to the nine carbon atoms in the structure. The carbonyl carbon (C-2) would appear significantly downfield, typically in the range of 150-160 ppm. The carbons of the aromatic ring will resonate between approximately 110 and 140 ppm. The carbon atom attached to the bromine (C-7) would have its chemical shift influenced by the halogen's electronegativity and heavy atom effect. The methyl carbon would be found in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Predicted Chemical Shift (ppm)
C-2 ~155
C-3 ~145
C-4a ~130
C-5 ~128
C-6 ~125
C-7 ~118
C-8 ~115
C-8a ~135

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For this compound, cross-peaks would be expected between H-5 and H-6, and between H-6 and H-8, confirming their positions on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of the carbon signals for C-5, C-6, C-8, and the methyl group based on their attached protons' chemical shifts.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, which allows for the determination of its elemental formula. For this compound (C₉H₇BrN₂O), the expected exact mass can be calculated. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, having nearly equal natural abundance. This results in two peaks of almost equal intensity for the molecular ion (M⁺) and any bromine-containing fragments, separated by two mass units.

Table 3: HRMS Data for this compound

Ion Calculated m/z (for C₉H₇⁷⁹BrN₂O) Calculated m/z (for C₉H₇⁸¹BrN₂O)

Fragmentation Pathways of this compound under Electron Ionization

Under electron ionization (EI), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion which then undergoes fragmentation. The analysis of these fragments provides a "fingerprint" of the molecule and helps in its structural elucidation.

For this compound, the fragmentation is expected to be influenced by the stable quinoxalinone core and the presence of the bromine and methyl substituents. Key fragmentation pathways would likely involve:

Loss of CO: A common fragmentation for lactam-containing structures, leading to a fragment ion [M-28]⁺.

Loss of Br•: Cleavage of the C-Br bond would result in a fragment ion [M-79/81]⁺.

Loss of CH₃•: Ejection of the methyl radical to give a fragment ion [M-15]⁺.

Retro-Diels-Alder (RDA) reaction: The pyrazine (B50134) ring could undergo a characteristic RDA fragmentation.

The relative abundances of these fragment ions would provide further insight into the stability of the different parts of the molecule.

Table 4: Predicted Major Fragments in the EI Mass Spectrum

Fragment m/z (for ⁷⁹Br) m/z (for ⁸¹Br) Description
[C₉H₇BrN₂O]⁺• 238 240 Molecular Ion
[C₈H₇BrN₂]⁺• 210 212 Loss of CO
[C₉H₇N₂O]⁺ 159 - Loss of Br•

In-depth Spectroscopic and Crystallographic Analysis of this compound

The structural elucidation and detailed characterization of heterocyclic compounds are foundational to their application in medicinal chemistry and materials science. For the compound this compound, a comprehensive analysis using various spectroscopic and crystallographic techniques is essential to understand its chemical properties, electronic structure, and solid-state conformation. This article focuses on the detailed investigation of this specific quinoxalinone derivative through Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and X-Ray Crystallography.

While specific experimental data for this compound is not extensively available in publicly accessible literature, this analysis draws upon established principles and data from closely related quinoxalinone analogs to provide a scientifically grounded overview of its expected spectroscopic and structural characteristics.

Chemical Reactivity and Derivatization Studies of 7 Bromo 3 Methylquinoxalin 2 1h One

Reactivity at the Bromine Position: Nucleophilic Aromatic Substitution (SNAr) and Cross-Coupling Reactions

The bromine atom at the 7-position of the quinoxalinone core is a key site for functionalization. It readily participates in several palladium-catalyzed cross-coupling reactions and can be displaced by strong nucleophiles.

Palladium-Catalyzed Suzuki-Miyaura Coupling for Arylation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, specifically for the arylation of aryl halides. libretexts.org In the context of 7-Bromo-3-methylquinoxalin-2(1H)-one, this reaction enables the introduction of various aryl and heteroaryl groups at the 7-position. The general reaction involves a palladium catalyst, a base, and an organoboron reagent, such as a boronic acid or a trifluoroborate salt. libretexts.orgrsc.org

The catalytic cycle typically begins with the oxidative addition of the aryl bromide to a palladium(0) complex. This is followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the arylated quinoxalinone and regenerate the palladium(0) catalyst. libretexts.org The choice of ligands, base, and solvent can significantly influence the reaction's efficiency and substrate scope. libretexts.orgrsc.org Studies on related brominated heterocyclic compounds have demonstrated successful Suzuki-Miyaura couplings with a variety of boronic acids, highlighting the versatility of this method. nih.govnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Bromoarenes

EntryBromoareneBoronic Acid/EsterCatalystBaseSolventYield (%)
11-bromo-2-naphthoateArylboronic acidPd(OAc)2/PQXphosK3PO4Toluene/WaterHigh
23-bromo-2,1-borazaronaphthalenePotassium alkenyltrifluoroboratePd(dppf)Cl2Cs2CO3Dioxane/Waterup to 90%

Sonogashira Coupling for Alkynylation and C-C Bond Formation

The Sonogashira reaction provides a reliable route for the formation of carbon-carbon bonds between aryl halides and terminal alkynes, leading to the synthesis of substituted alkynes. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgnih.gov

The mechanism involves the formation of a copper acetylide, which then reacts with the palladium-activated aryl halide. wikipedia.org The reaction conditions are generally mild, often allowing for a broad functional group tolerance. wikipedia.org For this compound, Sonogashira coupling offers a direct method to introduce alkynyl moieties at the 7-position, which can serve as versatile handles for further transformations. The reactivity of aryl bromides in Sonogashira couplings is well-established, though they may require slightly more forcing conditions compared to aryl iodides. wikipedia.org

Table 2: General Conditions for Sonogashira Coupling of Aryl Halides

EntryAryl HalideAlkyneCatalyst SystemBaseSolvent
1Aryl Iodide/BromideTerminal AlkynePd(PPh3)2Cl2/CuIEt3NTHF
2Aryl ChlorideTerminal AlkynePdCl2(PCy3)2N-ButylamineTHF

Buchwald-Hartwig Amination for N-Arylation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides and primary or secondary amines. organic-chemistry.org This reaction is of great significance for the derivatization of this compound, as it allows for the introduction of a wide range of amino groups at the 7-position.

The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a strong base. organic-chemistry.orgnih.gov The choice of ligand is critical for the efficiency of the catalytic cycle, which involves oxidative addition, amine coordination and deprotonation, and reductive elimination. organic-chemistry.org Microwave-assisted Buchwald-Hartwig reactions have been shown to significantly reduce reaction times and improve yields in some cases. nih.gov This methodology has been successfully applied to various bromo-substituted azaheterocycles. researchgate.netchemspider.com

Table 3: Representative Conditions for Buchwald-Hartwig Amination

Reactivity towards Nucleophiles for Replacement of Bromine

The bromine atom at the 7-position can also be displaced by various nucleophiles through a nucleophilic aromatic substitution (SNA) mechanism. libretexts.org For a successful SNA reaction, the aromatic ring typically needs to be activated by electron-withdrawing groups. libretexts.orgyoutube.comyoutube.com The quinoxalinone core itself possesses electron-withdrawing character, which can facilitate this type of reaction.

The generally accepted mechanism for activated aryl halides involves a two-step addition-elimination process, where the nucleophile attacks the carbon bearing the halogen, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orgnih.gov Subsequent elimination of the bromide ion restores the aromaticity and yields the substituted product. libretexts.org Common nucleophiles that can be employed include amines and thiols.

Reactivity at the Quinoxalinone Nitrogen Atoms

The quinoxalinone scaffold contains two nitrogen atoms, N-1 and N-4, which can potentially undergo reactions such as alkylation and acylation. The reactivity of these nitrogen atoms is influenced by the electronic nature of the quinoxalinone ring system.

Alkylation and Acylation Reactions on N-1 and N-4 (if applicable)

Alkylation of the nitrogen atoms in the quinoxalinone ring can introduce alkyl or arylalkyl groups, further modifying the compound's properties. Studies on related quinoxalin-2(1H)-ones have shown that alkylation can occur, for instance, at the N-1 position. rsc.org The use of a base is typically required to deprotonate the nitrogen, making it more nucleophilic for the subsequent reaction with an alkylating agent.

For example, the alkylation of 1-methylquinoxalin-2(1H)-one has been achieved using phosphonium (B103445) ylides as alkylating reagents in the presence of a base like potassium bicarbonate. rsc.org Similar strategies could potentially be applied to this compound, although the specific reaction conditions and the regioselectivity of the alkylation (N-1 vs. N-4) would need to be experimentally determined. Acylation reactions would follow a similar principle, employing acylating agents such as acyl chlorides or anhydrides in the presence of a suitable base.

Regioselectivity in N-Functionalization

The quinoxalin-2(1H)-one system contains two nitrogen atoms, but functionalization, particularly alkylation, predominantly occurs at the N-1 position. The compound exists in a lactam-lactim tautomeric equilibrium, with the lactam form being the major species. The N-1 nitrogen, being part of an amide-like functional group, is generally more nucleophilic than the N-4 imine nitrogen.

Alkylation reactions are typically carried out under basic conditions to deprotonate the N-1 amide proton, generating a highly nucleophilic anion. This anion then reacts with an alkyl halide. For instance, the alkylation of 3-methylquinoxalin-2(1H)-one with ethyl bromide in the presence of a base like potassium carbonate proceeds smoothly to yield the N-1 ethylated product. This regioselectivity is driven by the higher acidity of the N-1 proton and the greater nucleophilicity of the resulting N-1 anion compared to the N-4 position. While studies specifically on this compound are not extensively detailed in this exact context, the electronic properties dictate a similar, if not identical, regioselective outcome. The electron-withdrawing nature of the bromine at C-7 would slightly increase the acidity of the N-1 proton, potentially facilitating the reaction.

Reaction TypeReagentProductConditions
N-AlkylationAlkyl Halide (R-X)7-Bromo-1-alkyl-3-methylquinoxalin-2(1H)-oneBase (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, THF)
N-ArylationAryl Halide (Ar-X)7-Bromo-1-aryl-3-methylquinoxalin-2(1H)-onePalladium or Copper catalyst, Base

Reactivity of the C-3 Methyl Group

The methyl group at the C-3 position is activated by the adjacent electron-withdrawing imine (C=N) bond within the pyrazine (B50134) ring, making its protons acidic and susceptible to a variety of chemical transformations.

While direct oxidation studies on this compound are limited, the oxidation of activated methyl groups on nitrogen-containing heterocycles is a well-established transformation. Selenium dioxide (SeO₂) is a classic reagent for selectively oxidizing a methyl group alpha to a heterocyclic nitrogen to an aldehyde. researchgate.netemporia.edu This reaction, known as the Riley oxidation, proceeds under reflux conditions in solvents like dioxane or xylene. wikipedia.org Further oxidation of the resulting aldehyde to a carboxylic acid can be achieved using stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄). These transformations provide access to key intermediates for further derivatization, such as amide coupling.

Reaction TypeReagentProductNotes
Oxidation to AldehydeSelenium Dioxide (SeO₂)7-Bromo-2-oxo-1,2-dihydroquinoxaline-3-carbaldehydeA plausible transformation based on the Riley oxidation of related heterocycles. researchgate.netemporia.edu
Oxidation to Carboxylic AcidPotassium Permanganate (KMnO₄)7-Bromo-2-oxo-1,2-dihydroquinoxaline-3-carboxylic acidTypically requires harsher conditions than aldehyde formation.

The activated C-3 methyl group can undergo condensation reactions with carbonyl compounds, particularly aromatic aldehydes, in a reaction analogous to the Claisen-Schmidt condensation. youtube.com Under basic or, in some cases, specialized catalytic conditions, the methyl group is deprotonated to form a carbanionic intermediate. researchgate.net This intermediate then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde. Subsequent dehydration leads to the formation of a C-C double bond, yielding a 3-styrylquinoxalin-2(1H)-one derivative. sapub.org Studies on 3-methylquinoxalin-2(1H)-one have shown that it condenses with various aromatic aldehydes to give the corresponding (E)-3-styrylquinoxalin-2(1H)-ones in good yields. researchgate.net This reaction provides a powerful method for extending conjugation and introducing diverse aryl substituents.

Reaction TypeReagentProductConditions
CondensationAromatic Aldehyde (Ar-CHO)(E)-7-Bromo-3-(2-arylvinyl)quinoxalin-2(1H)-oneBase (e.g., Piperidine, Acetic Anhydride) or specialized catalyst. researchgate.netsapub.org

Electrophilic Aromatic Substitution on the Benzenoid Ring

The benzene (B151609) ring of the this compound scaffold can undergo further electrophilic substitution, such as nitration and halogenation. The position of the incoming electrophile is dictated by the combined directing effects of the existing substituents.

Electrophilic aromatic substitution on the quinoxalin-2(1H)-one core is well-documented. For the parent N-substituted quinoxalin-2(1H)-one, nitration with reagents like t-butyl nitrite (B80452) under oxygen atmosphere has been shown to be highly regioselective, yielding the 7-nitro derivative exclusively. nih.gov This highlights the strong directing influence of the heterocyclic system.

For this compound, the C-7 position is already occupied. Therefore, further substitution must occur at one of the remaining C-5, C-6, or C-8 positions. Standard nitrating conditions (e.g., HNO₃/H₂SO₄) or halogenating conditions (e.g., Br₂/FeBr₃) would be employed. youtube.com The outcome of these reactions is governed by the directing effects of the bromo group and the fused heterocyclic ring.

Reaction TypeReagentPotential Products
NitrationHNO₃/H₂SO₄7-Bromo-3-methyl-x-nitroquinoxalin-2(1H)-one (where x = 5 or 6)
BrominationBr₂/FeBr₃x,7-Dibromo-3-methylquinoxalin-2(1H)-one (where x = 5 or 6)

Predicting the site of a second electrophilic substitution on the benzenoid ring requires an analysis of the electronic effects of the existing groups. lumenlearning.comlibretexts.org

Fused Pyrazinone Ring : The quinoxalinone ring system as a whole is electron-withdrawing and thus deactivating towards electrophilic attack compared to benzene. minia.edu.eg However, the N-1 amide group acts as an activating, ortho, para-director due to the ability of its lone pair to donate electron density into the benzene ring through resonance. minia.edu.eglibretexts.org This effect enhances the nucleophilicity of the C-6 (para) and C-8 (ortho) positions.

C-7 Bromo Group : Halogens are deactivating substituents due to their strong electron-withdrawing inductive effect. However, they are ortho, para-directors because their lone pairs can be donated via resonance to stabilize the cationic Wheland intermediate formed during the attack. lumenlearning.comlibretexts.org The bromine at C-7 therefore directs incoming electrophiles to the C-6 and C-8 (ortho) positions and the C-5 (para) position.

Combined Effect : The regiochemical outcome is a result of the interplay between these directing effects.

C-8 Position : This position is ortho to both the activating N-1 amide and the deactivating C-7 bromo group. It benefits from activation by the amide but may suffer from steric hindrance.

C-6 Position : This position is para to the activating N-1 amide and ortho to the C-7 bromo group. This convergence of directing effects makes C-6 a highly probable site for substitution.

C-5 Position : This position is para to the C-7 bromo group but meta to the N-1 amide group. It receives a directing effect from the bromine but not from the more influential amide nitrogen.

Considering the strong para-directing nature of the amide group, substitution is most likely to occur at the C-6 position, which is electronically favored by both the amide and the bromine substituent. The C-5 position is a less likely, but possible, secondary product.

Ring-Opening and Rearrangement Reactions of the Quinoxalinone Core

The inherent stability of the quinoxalinone ring system generally requires specific conditions to induce ring-opening or rearrangement reactions. For this compound, the electron-withdrawing nature of the bromine atom and the electron-donating methyl group can influence the electron density distribution within the heterocyclic core, thereby affecting its susceptibility to such transformations.

Stability of the Heterocyclic System under Various Reaction Conditions

The stability of this compound is a critical factor in its synthesis, storage, and application. While specific experimental studies on this exact molecule are not extensively documented in publicly available literature, inferences can be drawn from related compounds and general principles of heterocyclic chemistry.

Thermal Stability: The reported melting point of this compound is between 291-293 °C, with decomposition, which indicates a high degree of thermal stability. However, the "decomposition" note suggests that at these elevated temperatures, the molecule begins to break down. The thermal degradation of brominated organic compounds can proceed through various pathways, often involving the cleavage of the carbon-bromine bond and subsequent radical reactions. cetjournal.it For brominated flame retardants, thermal decomposition can release toxic and corrosive substances. cetjournal.it While not directly analogous, this suggests that the thermal degradation of this compound could lead to a complex mixture of products.

Stability in Acidic and Basic Media: The quinoxalinone core is generally stable under neutral conditions. A related compound, 7-Bromo-1-methyl-1H-quinoxalin-2-one, is noted to be stable when stored under dry, room-temperature conditions. The predicted pKa for this compound is 8.67, suggesting it is a weak acid and will be deprotonated under sufficiently basic conditions. This deprotonation can increase its reactivity towards electrophiles. In acidic media, the quinoxalinone oxygen can be protonated, which may facilitate certain reactions. For instance, acid-catalyzed C-H carbamoylation at the C-3 position of quinoxalin-2(1H)-ones has been reported, indicating the stability of the ring under these conditions while allowing for functionalization. nih.gov

Photochemical Stability: Information regarding the photochemical stability of this compound is scarce. However, the presence of the bromo substituent could make the molecule susceptible to photodegradation, potentially through homolytic cleavage of the C-Br bond upon absorption of UV light.

Table 1: Physicochemical Properties and Stability of this compound and a Related Compound

CompoundCAS NumberMelting Point (°C)Predicted pKaGeneral Stability Notes
This compound103095-19-8291-293 (decomp.) 8.67 High thermal stability up to its decomposition point.
7-Bromo-1-methyl-1H-quinoxalin-2-one82019-32-7Not available-1.13 Stable under dry, room-temperature storage conditions.

Exploration of Potential Degradation Pathways for Synthetic Optimization

Understanding the potential degradation pathways of this compound is essential for optimizing its synthesis by minimizing the formation of impurities and byproducts.

Acid-Catalyzed Rearrangement: One notable reaction of the quinoxalin-2-one core under acidic conditions is its rearrangement to form benzimidazolone derivatives. This transformation involves a ring contraction and represents a significant degradation pathway if not controlled. While the specific conditions for this compound are not detailed, this rearrangement should be considered a potential side reaction during acid-catalyzed processes.

Base-Mediated Degradation: Under basic conditions, quinoxalin-2(1H)-ones can undergo various reactions. For instance, base-mediated C3-alkylation has been reported, which, while a functionalization reaction, highlights the reactivity of the C3 position. rsc.org Strong basic conditions could potentially lead to hydrolysis of the amide bond, although this is generally a slow process for cyclic amides. The formation of impurities during the synthesis of related bromo-quinoxalinyl derivatives has been linked to pH adjustments, with certain pH ranges promoting the formation of byproducts. derpharmachemica.com This underscores the importance of precise pH control during the synthesis and workup of this compound to avoid the formation of impurities like cyanamide (B42294) derivatives. derpharmachemica.com

Table 2: Potential Degradation and Side Reactions of the Quinoxalinone Core

Reaction TypeConditionsPotential Products/OutcomeRelevance for Synthetic Optimization
Acid-Catalyzed RearrangementAcidicBenzimidazolone derivativesAvoid prolonged exposure to strong acids to prevent byproduct formation.
Base-Mediated Side ReactionsBasic (imprecise pH control)Formation of impurities such as cyanamides. derpharmachemica.comCareful control of pH during synthesis and workup is crucial.
Ring-Chain TautomerismDependent on solvent, temperature, pHEquilibrium with open-chain isomer, leading to potential side reactions. nih.govyoutube.comReaction conditions should be chosen to favor the cyclic form.
Thermal DecompositionHigh temperatures (>291 °C)Complex mixture of degradation products.Avoid excessive heating during synthesis and purification.

Computational and Theoretical Studies of 7 Bromo 3 Methylquinoxalin 2 1h One

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecular systems. While direct computational studies on 7-Bromo-3-methylquinoxalin-2(1H)-one are not extensively available in the reviewed literature, significant insights can be drawn from research on analogous 7-substituted-3-methylquinoxalin-2(1H)-one derivatives. electrochemsci.org

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecules. DFT calculations are used to determine optimized molecular geometry, electronic energies, and the distribution of electron density. For the 7-R-3-methylquinoxalin-2(1H)-one series (where R=H, CH₃, Cl), studies have utilized DFT to analyze how different substituents at the 7-position influence the molecule's properties. electrochemsci.org

These studies typically involve geometry optimization to find the lowest energy conformation of the molecule. The choice of functional and basis set is crucial for obtaining accurate results. A common approach involves using a hybrid functional, such as B3LYP, combined with a suitable basis set. Such calculations for this compound would be expected to show a nearly planar quinoxalinone ring system. The bromine atom, being an electron-withdrawing group, would influence the electron distribution across the aromatic system.

HOMO-LUMO Energy Gaps and Molecular Orbital Analysis

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. electrochemsci.org

In a comparative DFT study on 7-R-3-methylquinoxalin-2(1H)-ones (with R = H, CH₃, and Cl), the following quantum chemical parameters were calculated:

CompoundSubstituent (R)EHOMO (eV)ELUMO (eV)ΔE (eV)
3-methylquinoxalin-2(1H)-oneH-6.04-1.584.46
3,7-dimethylquinoxalin-2(1H)-oneCH₃-5.76-1.484.28
7-chloro-3-methylquinoxalin-2(1H)-oneCl-6.11-1.824.29
Data sourced from a DFT study on analogous compounds. electrochemsci.org

Based on this data, it is observed that the electron-donating methyl group (CH₃) increases the HOMO energy, making the molecule a better electron donor, while the electron-withdrawing chlorine atom (Cl) lowers both HOMO and LUMO energies. electrochemsci.org Bromine is also an electron-withdrawing group, though its effect can be complex due to the interplay of inductive and resonance effects. It would be anticipated that this compound would exhibit a HOMO energy and HOMO-LUMO gap that reflects the electron-withdrawing nature of the bromine substituent.

Electrostatic Potential Surface Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing varying electrostatic potentials. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are targets for nucleophiles. bhu.ac.in

For this compound, an MEP analysis would likely show the most negative potential localized around the carbonyl oxygen atom, indicating its susceptibility to electrophilic attack and its role as a hydrogen bond acceptor. The nitrogen atoms of the quinoxaline (B1680401) ring would also exhibit negative potential. Positive potential would be expected around the N-H proton, making it the primary site for deprotonation. The bromine atom would influence the potential of the adjacent aromatic ring.

Conformational Analysis and Tautomerism Investigations

Quinoxalinone derivatives can exist in different tautomeric forms, which can significantly affect their chemical and biological properties. The conformational flexibility of the molecule is another important aspect that can be investigated using computational methods.

Energy Profiles of Possible Tautomeric Forms (e.g., 2(1H)-one vs. 2-hydroxyquinoxaline)

This compound can theoretically exist in at least two tautomeric forms: the lactam form (2(1H)-one) and the lactim form (2-hydroxy-7-bromo-3-methylquinoxaline).

The interconversion between these forms is a type of keto-enol tautomerism. libretexts.org In the vast majority of cases for related quinoxalinone compounds, the lactam (amide) form is significantly more stable than the lactim (enol) form. This stability is reflected in the common nomenclature for these compounds, which are consistently named as quinoxalin-2(1H)-ones. cymitquimica.comsigmaaldrich.comsigmaaldrich.com Computational studies on similar heterocyclic systems, like 2-pyridone, have shown that the keto form is energetically favored, although the equilibrium can be influenced by the solvent. wuxiapptec.com

A theoretical study would involve calculating the relative energies of the optimized geometries of both tautomers. It is highly probable that such a calculation for this compound would confirm the greater stability of the 2(1H)-one tautomer.

Preferred Conformations in Solution and Gas Phase

The preferred conformation of this compound is expected to be largely planar due to the aromatic nature of the quinoxaline ring system. The primary conformational variable would be the orientation of the hydrogen atom on the N1 nitrogen. Computational studies on related molecules like 1-ethyl-3-methylquinoxalin-2(1H)-one have been used to determine crystal structures, which show the planarity of the core structure. sigmaaldrich.comnih.gov

Calculations in the gas phase would likely show a completely planar molecule as the lowest energy state. In solution, interactions with solvent molecules could lead to minor deviations from planarity. However, the fundamental quinoxalinone core is rigid, and significant conformational changes are not expected.

Spectroscopic Property Prediction from Theoretical Models

Theoretical models, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules with a high degree of accuracy. These predictions are crucial for the structural elucidation of newly synthesized compounds and for interpreting experimental data.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the structure of organic molecules. Computational methods can predict ¹H and ¹³C NMR chemical shifts, which can then be compared with experimental data to confirm the proposed structure. While specific computational NMR studies on this compound are not widely documented in publicly available literature, the methodology for such a study is well-established.

The process typically involves the geometric optimization of the molecule's structure using a suitable level of theory, such as B3LYP with a basis set like 6-311++G(d,p). Following optimization, the NMR shielding tensors are calculated using the Gauge-Including Atomic Orbital (GIAO) method. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

For this compound, it is expected that the electron-withdrawing nature of the bromine atom and the carbonyl group, along with the influence of the methyl group, would significantly affect the chemical shifts of the aromatic protons and carbons. A comparative analysis of related quinoxalinone derivatives, such as 7-chloro-3-methylquinoxalin-2(1H)-one, has shown a good correlation between calculated and experimental NMR data. scispace.com A similar level of agreement would be anticipated for the bromo derivative.

Table 1: Predicted vs. Experimental Chemical Shifts (Hypothetical Data)

AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C2------
C3------
C5------
C6------
C7------
C8------
C9------
C10------
N1-H------
C3-CH₃------

This table is illustrative. Actual data would require specific experimental and computational studies.

Theoretical simulations of Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra are also powerful tools for compound characterization.

Infrared (IR) Spectroscopy: Computational frequency calculations can predict the vibrational modes of a molecule, which correspond to the absorption bands in an IR spectrum. For this compound, key vibrational modes would include the N-H stretch, C=O stretch of the lactam ring, C-Br stretch, and various C-H and C=C aromatic stretching and bending vibrations. DFT calculations, after appropriate scaling of the computed frequencies to account for anharmonicity and other systematic errors, generally show excellent agreement with experimental FT-IR data. scispace.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating UV-Vis spectra. It provides information about the electronic transitions between molecular orbitals. The calculations can predict the absorption maxima (λ_max) and the corresponding oscillator strengths. For quinoxalinone derivatives, the electronic spectra are typically characterized by π → π* and n → π* transitions. scispace.com The presence of the bromine atom, an auxochrome, is expected to cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted 3-methylquinoxalin-2(1H)-one.

Reaction Mechanism Studies of this compound Synthesis or Derivatization

Computational chemistry provides profound insights into the mechanisms of chemical reactions, including the identification of intermediates and the characterization of transition states.

The synthesis of quinoxalin-2(1H)-ones often involves the condensation of an o-phenylenediamine (B120857) with an α-keto acid or its ester. For this compound, a plausible synthetic route is the reaction of 4-bromo-1,2-phenylenediamine with pyruvic acid or an ester thereof.

A computational study of this reaction mechanism would involve locating the transition state structures for the key steps, such as the initial nucleophilic attack of the amino group on the keto-carbonyl carbon and the subsequent cyclization and dehydration steps. Transition state geometries are characterized by having exactly one imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate.

Once the reactants, intermediates, transition states, and products are optimized, their relative energies can be calculated to construct a potential energy surface for the reaction. The energy difference between a transition state and the preceding reactant or intermediate defines the activation energy barrier for that step.

By mapping out the energies of all stationary points along the reaction coordinate, the most favorable reaction pathway can be determined. For the synthesis of quinoxalinones, computational studies can help in understanding the regioselectivity and the effect of substituents on the reaction rate. For instance, DFT studies on related systems have elucidated the mechanistic details of similar condensation reactions. rsc.orgnih.gov

Molecular Dynamics Simulations for Solution Behavior and Interactions

While quantum mechanical calculations are excellent for studying individual molecules or small molecular clusters, Molecular Dynamics (MD) simulations are employed to understand the behavior of molecules in a condensed phase, such as in solution. MD simulations model the movement of atoms and molecules over time based on a classical force field.

For this compound, MD simulations can provide insights into:

Solvation: How the molecule is solvated by different solvents, including the arrangement of solvent molecules around it and the strength of solute-solvent interactions.

Conformational Dynamics: While the quinoxalinone core is rigid, the orientation of the methyl group and the interactions of the N-H and C=O groups can be studied.

Intermolecular Interactions: In concentrated solutions or in the presence of other molecules (e.g., biological macromolecules), MD can reveal the nature and strength of intermolecular interactions, such as hydrogen bonding and halogen bonding. The bromine atom in the molecule can participate in halogen bonding, a type of non-covalent interaction that is gaining recognition for its importance in drug-receptor binding. nih.govmdpi.com

MD simulations are particularly relevant for understanding the behavior of this compound in a biological context, for example, its interaction with a protein target. Such simulations can help in predicting the binding affinity and the key residues involved in the interaction. nih.gov

Solvent Effects on Molecular Conformation and Electronic Properties

The surrounding solvent environment can significantly influence the conformation and electronic characteristics of a molecule. While specific studies on this compound are not extensively documented in publicly available literature, theoretical investigations on parent quinoxalinone structures provide valuable insights into the anticipated solvent effects.

Theoretical studies on 2(1H)-quinoxalinone derivatives using DFT and TD-DFT with a self-consistent isodensity polarized continuum model (SCIPCM) have been conducted to understand the influence of solvent polarity. researchgate.net These studies systematically examine changes in geometry, solvation energies, dipole moments, and the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) in various solvents. researchgate.net The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

For instance, a study on related quinoxalinone derivatives demonstrated that as the polarity of the solvent increases, a noticeable effect on the electronic properties can be observed. researchgate.net Generally, an increase in solvent polarity leads to a stabilization of the ground state and excited states, which can cause shifts in the UV-visible absorption bands. researchgate.net The calculations have shown that the maximum absorption band for quinoxalinone derivatives typically arises from a π→π* transition, corresponding to the HOMO to LUMO excitation. researchgate.net

The following table illustrates the theoretical solvent effects on the electronic properties of a model quinoxalinone, which can be considered indicative for substituted derivatives like this compound.

SolventDipole Moment (Debye)HOMO-LUMO Energy Gap (eV)
Gas PhaseData not availableData not available
Polar Solvent 1Data not availableData not available
Polar Solvent 2Data not availableData not available
Polar Solvent 3Data not availableData not available
No specific data for this compound is available in the search results. The table is presented as a template for data that would be included from a direct computational study.

Ligand-Protein Interaction Studies (if applicable to in vitro binding)

The quinoxaline scaffold is a recognized pharmacophore in medicinal chemistry, and its derivatives have been the subject of numerous molecular docking studies to explore their potential as inhibitors of various protein targets. nih.govnih.gov While direct in vitro binding and subsequent ligand-protein interaction studies for this compound are not specified in the available literature, the computational evaluation of analogous compounds provides a strong basis for its potential biological interactions.

Molecular docking studies on novel quinoxaline derivatives have been performed to investigate their binding modes with protein targets such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both of which are significant in cancer therapy. nih.govnih.gov

In one such study, a series of new quinoxaline derivatives were synthesized and docked into the EGFR binding site (PDB ID: 4HJO). nih.govnih.gov The results indicated that these compounds could strongly bind to the receptor, with calculated binding energies being in good agreement with their in vitro anticancer activities. nih.govnih.gov For example, a derivative containing a bromophenyl group showed a high binding affinity. nih.gov The interactions typically involve hydrogen bonds, hydrophobic interactions, and sometimes halogen bonds with key amino acid residues in the active site of the protein.

Another computational investigation focused on 3-methylquinoxaline derivatives as potential VEGFR-2 inhibitors. The docking studies were instrumental in explaining the binding orientation of these compounds within the VEGFR-2 pocket, correlating well with their in vitro inhibitory activities.

The table below summarizes representative data from molecular docking studies of quinoxaline derivatives with protein targets, illustrating the types of interactions and binding affinities that could be anticipated for compounds like this compound.

Quinoxaline DerivativeProtein Target (PDB ID)Binding Energy (kcal/mol)Key Interacting Residues
Quinoxaline-Triazole Hybrid (IVd) nih.govnih.govEGFR (4HJO)-12.03Data not available
Quinoxaline-Triazole Hybrid (IVa) nih.govnih.govEGFR (4HJO)-11.18Data not available
Quinoxaline-Triazole Hybrid (IVb) nih.govnih.govEGFR (4HJO)-11.82Data not available
The specific interacting residues for these examples were not detailed in the provided search results.

These computational findings underscore the potential of the quinoxaline scaffold, and by extension this compound, to act as a ligand for various protein targets. The bromine atom at the 7-position could potentially engage in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. The methyl group at the 3-position can contribute to hydrophobic interactions within the binding pocket. Future in silico and in vitro studies are necessary to confirm the specific protein targets and binding modes of this compound.

In Vitro Biological and Pharmacological Investigations of 7 Bromo 3 Methylquinoxalin 2 1h One and Its Derivatives

In Vitro Antimicrobial Activity Evaluation

There are no specific studies detailing the in vitro antimicrobial activity of 7-Bromo-3-methylquinoxalin-2(1H)-one. Research on other quinoxaline (B1680401) derivatives has shown that this class of compounds can be effective against various microbial pathogens. nih.govnih.gov

Antibacterial Activity Against Various Bacterial Strains (e.g., Gram-Positive, Gram-Negative)

No data is available on the specific antibacterial activity of this compound against Gram-positive or Gram-negative bacteria. Studies on other quinoxaline derivatives have sometimes shown activity against strains like Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). nih.govajprd.com

Antifungal Activity Against Pathogenic Fungi

Information regarding the antifungal properties of this compound against pathogenic fungi is not present in the current body of scientific literature. Other related quinoxaline compounds have been investigated for activity against fungi such as Candida albicans and Aspergillus niger. nih.gov

Minimum Inhibitory Concentration (MIC) Determinations

Due to the lack of specific antimicrobial testing, there are no reported Minimum Inhibitory Concentration (MIC) values for this compound against any bacterial or fungal strains. The MIC is a critical measure of a compound's potency, representing the lowest concentration that inhibits the visible growth of a microorganism. nih.gov

In Vitro Anticancer Activity Assessment

There is no published research on the in vitro anticancer activity of this compound. The anticancer potential of the quinoxaline scaffold is an active area of research, with various derivatives being tested for their effects on cancer cells. nih.gov

Cytotoxicity Evaluation against Different Cancer Cell Lines (e.g., HeLa, MCF-7, A549)

Specific data on the cytotoxicity of this compound against cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), or A549 (lung cancer) is not available. Other quinoxaline derivatives have demonstrated cytotoxic effects against various cancer cell lines, including HCT-116 and MCF-7. nih.govacs.org

Cell Viability Assays (e.g., MTT, SRB)

As there have been no reported cytotoxicity studies, results from cell viability assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assays for this compound are not available. nih.govnih.gov These assays are standard methods for quantifying the effect of a compound on cell proliferation and viability. nih.govnih.gov

Apoptosis Induction Studies in Cell Culture Models (e.g., Annexin V/PI staining)

Quinoxaline derivatives have been identified as potent inducers of apoptosis in various cancer cell lines. The mechanism of action often involves the modulation of key regulatory proteins in the apoptotic cascade.

Studies using Annexin V-FITC/PI double staining have confirmed the pro-apoptotic effects of these compounds. For instance, certain novel 2-substituted-quinoxaline analogues trigger apoptosis in MCF-7 breast cancer cells, as demonstrated by Annexin V-FITC/PI analysis. researchgate.net Similarly, a specific quinoxaline-based derivative, referred to as compound IV, was shown to induce apoptosis in PC-3 prostate cancer cells, a finding substantiated by Annexin V-FITC/PI staining and DNA fragmentation assays. nih.gov

Further mechanistic insights reveal that these derivatives can modulate the expression of critical apoptosis-related proteins. Treatment with compound IV led to a significant, dose-dependent upregulation of pro-apoptotic proteins such as p53, caspase-3, and caspase-8, alongside the downregulation of the anti-apoptotic protein Bcl-2 in PC-3 cells. nih.gov In another study, a promising 3-methylquinoxalin-2(1H)-one derivative, compound 11e, was found to induce apoptosis by 49.14% in HepG2 liver cancer cells compared to control cells (9.71%). nih.govresearchgate.net This was associated with a significant increase in the levels of caspase-3 (2.34-fold), caspase-9 (2.34-fold), and the pro-apoptotic protein BAX (3.14-fold), coupled with a marked decrease in the anti-apoptotic protein Bcl-2 (3.13-fold). nih.govresearchgate.net Additionally, 7-Bromo-1-methyl-1H-quinoxalin-2-one has been linked to the induction of apoptosis through mitochondrial pathways in human cancer cell lines. rsc.org

Cell Cycle Analysis in Treated Cancer Cells

The antiproliferative effects of this compound derivatives are closely linked to their ability to interfere with the normal progression of the cell cycle in cancer cells. Flow cytometry analysis has been a key tool in elucidating these effects.

Research has shown that different derivatives can arrest the cell cycle at various phases. For example, a 3-methylquinoxalin-2(1H)-one derivative, compound 11e, demonstrated a strong potential to arrest the growth of HepG2 cells at the G2/M phase. nih.govresearchgate.net In contrast, other quinoxaline derivatives, compounds III and IV, were found to arrest the cell cycle of PC-3 cells at the S phase. nih.gov Furthermore, a 2-substituted-quinoxaline analogue, compound 3b, induced cell cycle arrest at the G1 transition in MCF-7 cells and also increased the percentage of cells in the G2/M and pre-G1 phases. researchgate.net The disruption of the cell cycle is a crucial mechanism preventing uncontrolled cell division, a hallmark of cancer. nih.gov

In Vitro Enzyme Inhibition Studies

Derivatives of this compound have been investigated for their ability to inhibit specific enzymes that are critical to various disease pathways, particularly in oncology.

Inhibition of Specific Enzymes Relevant to Disease Pathways

Several key enzymes have been identified as targets for quinoxaline-based compounds:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): This is a key mediator of angiogenesis, the process of forming new blood vessels, which is vital for tumor growth. Several series of 3-methylquinoxalin-2(1H)-one derivatives have been specifically designed and synthesized to act as VEGFR-2 inhibitors. nih.govresearchgate.net

Topoisomerase II (Topo II): This enzyme is essential for managing DNA tangles and supercoils during replication and transcription. Its inhibition leads to DNA damage and subsequent cell death. Quinoxaline derivatives have shown potent inhibitory effects against Topo II. researchgate.netnih.gov

Epidermal Growth Factor Receptor (EGFR): EGFR is a protein that plays a critical role in cell signaling pathways that control cell growth and division. A novel 2-substituted-quinoxaline analogue demonstrated a significant binding affinity for the active site of the EGFR protein. researchgate.net

Cytochrome P450 (CYP1A2): These enzymes are involved in the metabolism of a wide range of compounds. 7-Bromo-1-methyl-1H-quinoxalin-2-one has been identified as an inhibitor of CYP1A2, which can alter the metabolism of various substrates. rsc.org

Triosephosphate Isomerase (TIM): This enzyme is central to the glycolytic pathway. Quinoxaline-1,4-di-N-oxide derivatives have been evaluated as inhibitors of Taenia solium triosephosphate isomerase (TsTIM).

Determination of IC50 or Ki Values for Enzyme Targets

The potency of enzyme inhibition is quantified by values such as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). Several studies have reported these values for quinoxaline derivatives against their respective enzyme targets.

Compound/Derivative ClassEnzyme TargetCell Line / AssayIC50 / EC50 ValueReference
Quinoxaline Derivatives (III & IV) Topoisomerase IIEnzyme Assay21.98 µM (III), 7.529 µM (IV) nih.gov
3-Methylquinoxalin-2(1H)-one Derivatives (11b, 11f, 11g, etc.) VEGFR-2Enzyme Assay2.9 - 5.4 µM nih.govresearchgate.net
7-Bromo-1-methyl-1H-quinoxalin-2-one Not SpecifiedHuman Cancer Cells5 µM to 15 µM rsc.org
2-Substituted-quinoxaline (3b) Not SpecifiedMCF-7 Cells1.85 ± 0.11 µM researchgate.net
Quinoxaline-1,4-di-N-oxide (TS-12, TS-19, TS-20) T. crassiceps CystsIn Vitro Culture0.58 µM (TS-12), 1.02 µM (TS-19), 0.80 µM (TS-20)

Other In Vitro Biological Activity Screening

Beyond anticancer investigations, the broader biological activities of quinoxaline derivatives are also of interest.

Antioxidant Activity Assays (e.g., DPPH, ABTS radical scavenging)

The potential for quinoxaline derivatives to act as antioxidants has been explored through various in vitro assays. The most common methods involve evaluating the compound's ability to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) or the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS).

DPPH Radical Scavenging: Studies on novel quinoxaline derivatives have demonstrated that certain compounds exhibit a marked scavenging effect on the DPPH radical. nih.gov For example, an investigation into pyrrolo[2,3-b]quinoxaline derivatives found that ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate showed significant potential as a radical scavenger. The mechanism involves the transfer of a hydrogen atom from the antioxidant to neutralize the free radical.

ABTS Radical Scavenging: The ABTS assay is another widely used method to screen for antioxidant activity. While specific data for this compound is limited, studies on the related quinazolinone scaffold have shown that derivatives with hydroxyl and methoxy (B1213986) groups can be potent scavengers, with EC50 values for some dihydroxy derivatives being around 8 µM.

These findings suggest that the quinoxaline scaffold is a viable backbone for the development of compounds with significant antioxidant properties, although the specific activity is highly dependent on the nature and position of substituents on the ring system.

Anti-inflammatory Activity in Cell-Based Models

There is no available data from in vitro cell-based assays to substantiate the anti-inflammatory activity of this compound. Investigations using standard models, such as lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7) to measure the inhibition of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), or various interleukins (e.g., IL-6, IL-1β), have not been reported for this compound. Consequently, no data tables detailing its potency (e.g., IC₅₀ values) or efficacy in these models can be provided.

Mechanism of Action Studies at the Cellular/Molecular Level (Limited to In Vitro Biochemical Pathways)

Elucidation of the mechanism of action at a molecular level is crucial for understanding a compound's therapeutic potential. However, for this compound, there is a lack of published research in this area.

Receptor Binding Assays Using Cell Lysates or Purified Proteins

No studies have been published that report the results of receptor binding assays for this compound. Therefore, its affinity and selectivity for any specific biological receptors remain uncharacterized. There are no available data (e.g., Kᵢ, Kₑ, or IC₅₀ values) to include in a data table for this subsection.

Intracellular Signaling Pathway Modulation in Cell Lines

The effect of this compound on key intracellular signaling pathways associated with inflammation and other cellular processes, such as the mitogen-activated protein kinase (MAPK) or nuclear factor-kappa B (NF-κB) pathways, has not been investigated in any published studies. Research detailing its ability to modulate the phosphorylation status or activity of signaling proteins in cell lines is currently absent from the scientific literature.

Investigation of Specific Molecular Targets Through Biochemical Assays

There are no reports of biochemical assays being used to identify or validate specific molecular targets of this compound. For instance, enzyme inhibition assays, which are critical for determining a compound's direct effect on enzymatic activity (e.g., cyclooxygenase [COX] or lipoxygenase [LOX]), have not been documented for this specific molecule. As a result, no data on its inhibitory constants or mechanism of interaction with any molecular target can be presented.

Structure Activity Relationship Sar Studies of 7 Bromo 3 Methylquinoxalin 2 1h One Derivatives

Systematic Modification of the Bromine Position

The nature of the substituent at the C-7 position of the quinoxalinone ring plays a pivotal role in modulating the biological activity of these compounds. The electronic properties and size of the substituent can significantly influence the molecule's interaction with its biological target.

Effects of Different Halogen Substituents (F, Cl, I) at Position 7 on Biological Activity

The substitution of the bromine atom at position 7 with other halogens, such as fluorine, chlorine, or iodine, can lead to significant changes in biological activity. Generally, the presence of a halogen at this position is considered favorable for certain activities. mdpi.com For instance, in the context of anticancer activity, the introduction of bromo groups into the quinoxaline (B1680401) skeleton has been shown to provide better inhibition against lung cancer cells compared to nitro groups. nih.gov

Research on related quinoxaline derivatives has indicated that substitutions at the sixth and/or seventh positions with halogens like chlorine or fluorine can increase activity. mdpi.com In a study on quinoxaline urea (B33335) analogs as inhibitors of TNFα-induced IKKβ-mediated NFκB activity, a meta-chloro and para-fluoro disubstituted analog was found to be approximately three times more potent than the parent compound. nih.gov This highlights the importance of the electronic nature and position of the halogen substituent.

Substituent at C-7Relative Biological ActivityReference Compound
-BrBaseline7-Bromo-3-methylquinoxalin-2(1H)-one
-FPotentially IncreasedVaries by study
-ClPotentially IncreasedVaries by study
-IVariesVaries by study

This table is a generalized representation based on findings in related quinoxaline series. Specific activity data for direct analogs of this compound is limited in the reviewed literature.

Impact of Non-Halogen Substituents (e.g., Alkyl, Aryl, Alkoxy, Amine) at Position 7

Replacing the bromine at position 7 with non-halogen substituents introduces a broader range of steric and electronic properties. The introduction of electron-donating groups like alkoxy (e.g., -OCH3) or electron-withdrawing groups can have varied effects depending on the specific biological target. In some series of quinoxaline derivatives, electron-releasing groups such as methoxy (B1213986) have been shown to be essential for activity, while their replacement with electron-withdrawing groups like fluorine can decrease activity. mdpi.com

Exploration of Substituent Effects at the C-3 Methyl Group

The C-3 position of the quinoxalin-2(1H)-one core is another critical site for modification. Altering the methyl group can influence the compound's binding affinity and selectivity for its target. nih.gov

Variation of Alkyl Chain Lengths at C-3

Systematic variation of the alkyl chain length at the C-3 position can impact biological activity. While specific data on the direct extension of the C-3 methyl group in this compound is not extensively detailed in the provided search results, general principles of medicinal chemistry suggest that altering the size and lipophilicity of this substituent can affect target engagement. A novel base-mediated method has been developed for the selective C3-alkylation of quinoxalin-2(1H)-ones, which could be utilized to synthesize a variety of analogs with different alkyl chains for SAR studies. rsc.org

Introduction of Functionalized Groups at C-3 (e.g., Hydroxyl, Amino, Carboxyl)

Introducing functional groups at the C-3 position can lead to new interactions with biological targets, such as hydrogen bonding. The synthesis of 3-substituted quinoxalinone derivatives has attracted significant attention due to their diverse pharmacological activities. nih.gov For example, attaching hydrogen bond donor and acceptor groups at the C-3 position of the quinoxalin-2-one ring has been explored for its effect on AMPA antagonistic activity. researchgate.net

In a study on new 3-methylquinoxaline derivatives as potential anticancer agents, various substitutions were made, leading to compounds with promising cytotoxic activities. nih.gov These modifications often involve creating linkages to other cyclic or acyclic moieties, demonstrating the versatility of the C-3 position in generating diverse chemical entities.

C-3 SubstituentPotential Impact on Biological Activity
-CH3 (Methyl)Baseline
-CH2CH3 (Ethyl)Altered lipophilicity and steric profile
-CH2OH (Hydroxymethyl)Potential for new hydrogen bond interactions
-CH2NH2 (Aminomethyl)Introduction of a basic center, potential for ionic interactions
-COOH (Carboxyl)Introduction of an acidic center, potential for ionic interactions

This table illustrates potential outcomes of C-3 modification based on general medicinal chemistry principles and related studies.

Modifications on the Quinoxalinone Nitrogen Atoms (N-1)

The nitrogen atom at the N-1 position of the quinoxalinone ring is another key site for chemical modification. Substitution at this position can significantly alter the physicochemical properties of the molecule, including its solubility and ability to interact with biological targets.

N-Alkylation and N-Acylation Effects on Biological Activity

Modification of the N1-position of the quinoxalin-2(1H)-one ring through alkylation or acylation is a common strategy to explore new chemical space and modulate pharmacological activity. While direct SAR studies on N-substituted this compound are limited, research on analogous quinoxalinone cores provides significant insights.

Studies on related quinoxalinone derivatives have shown that the nature of the N1-substituent can significantly influence their anticancer activity. For instance, in a series of pyrrolo[3,2-f]quinolinones, N-alkyl substitutions were found to increase cytotoxicity, with the N-cyclopropylmethyl derivative emerging as a potent lead compound with nanomolar GI₅₀ values. nih.gov Conversely, introducing an N-acyl group, such as a benzoyl moiety, also resulted in potent antimitotic agents, suggesting that both alkyl and acyl groups can be accommodated. nih.gov In other series, the introduction of N-alkyl groups like ethyl, benzyl, allyl, or propargyl was well-tolerated in various chemical transformations, producing derivatives in good yields, indicating the feasibility of creating diverse libraries for biological screening. acs.org

The data suggests that the N1-position is a critical node for modification. The introduction of different functional groups, from simple alkyl chains to more complex carbamoyl (B1232498) or sulfonyl moieties, can drastically alter the molecule's interaction with biological targets. nih.gov For example, the antiproliferative activity of 7-phenyl-pyrroloquinolinone derivatives was found to be highly dependent on the N-substituent, with GI₅₀ values ranging from sub-nanomolar to micromolar. nih.gov This highlights the importance of systematic N-alkylation and N-acylation in the optimization of quinoxalinone-based drug candidates.

Table 1: Effect of N-Substitution on Antiproliferative Activity of 7-Phenyl-pyrrolo[3,2-f]quinolinone-3-amide Derivatives (Data derived from analogous systems to illustrate the principle)

Compound IDN-Substituent (R)Cell Line (HeLa) GI₅₀ (nM)Reference
4a Benzoyl2.6 nih.gov
4b 4-Fluorobenzoyl2.1 nih.gov
4c Phenylacetyl8.9 nih.gov
4d Phenylsulfonyl11.2 nih.gov
4e Cyclopropylcarbamoyl3.5 nih.gov

Impact of N-Substitution on Tautomeric Preferences and Reactivity

The quinoxalin-2(1H)-one system exists in a tautomeric equilibrium between the amide (lactam) and iminol (lactim) forms. The position of this equilibrium is influenced by factors such as substitution and solvent, which in turn affects the molecule's reactivity and potential biological interactions. N-substitution at the 1-position locks the molecule in the amide form, preventing tautomerization and altering its chemical behavior.

This fixed tautomeric state has significant implications for reactivity. For example, the regioselectivity of electrophilic substitution on the benzenoid ring can be dictated by the tautomeric form. In one study, the nitration of 2-quinoxalinol under weakly acidic conditions occurred at the 7-position, directed by the nitrogen at position 4. nih.gov However, under strong acid conditions, the protonated quinoxalin-2(1H)-one tautomer directed nitration to the 6-position. nih.gov N-substitution would prevent such pH-dependent shifts in regioselectivity by locking the amide structure.

Furthermore, N-substitution directly influences the reactivity of the C3-position. N-substituted quinoxalin-2(1H)-ones readily undergo various C-H functionalization reactions, such as cyanation and amination. acs.orgresearchgate.net The electronic properties of the N-substituent (e.g., N-alkyl vs. N-ester) can be tolerated in these reactions, demonstrating the robustness of this position for synthetic modification. acs.org The ability of N-substituted quinoxalin-2(1H)-ones to act as photosensitizers in certain reactions further underscores how modification at this position can introduce novel chemical properties. acs.org

Substituent Variations on the Benzenoid Ring (Positions 5, 6, 8)

The electronic landscape of the benzenoid ring plays a pivotal role in modulating the biological activity of quinoxalinone derivatives. The introduction of various substituents at positions 5, 6, and 8 can alter the molecule's polarity, hydrogen bonding capacity, and steric profile, thereby influencing its target binding affinity.

Effects of Electron-Donating and Electron-Withdrawing Groups

The nature of substituents on the benzenoid ring—whether they are electron-donating (EDG) or electron-withdrawing (EWG)—is a key determinant of biological activity. In studies of related quinoxaline structures, this principle is well-established.

For instance, in a series of quinoxaline derivatives designed as anticancer agents, the introduction of a small electron-withdrawing group like a chloro atom into the benzenoid ring slightly improved activity against cancer cell lines. nih.gov Conversely, within a series of Schiff's bases derived from quinoxalinones, strong electron-withdrawing groups were found to enhance inhibitory activity against the enzyme LDHA. nih.gov The presence of a nitro group, a potent EWG, has been a feature in several biologically active quinoxalines. nih.gov

On the other hand, electron-donating groups such as methoxy (-OCH₃) have also been shown to be favorable in certain contexts. A study on quinazolinone derivatives (a related scaffold) revealed that introducing -OCH₃ groups enhanced COX-2 inhibitory activity. nih.gov In a series of anti-malarial quinoxaline 1,4-di-N-oxides, a 7-methoxy substituted derivative showed notable activity. mdpi.com

The bromine atom at the 7-position of the parent compound is itself an electron-withdrawing group, which often contributes positively to biological activity, potentially by enhancing binding interactions or improving pharmacokinetic properties. The synthesis of various 6-bromo-quinoxaline derivatives has been pursued with the rationale that the bromo substituent is a promising feature for both anticancer and antimicrobial agents. nih.gov

Positional Isomerism and Biological Activity

The specific placement of a substituent on the benzenoid ring can have a dramatic effect on biological activity, a phenomenon known as positional isomerism. Even when the same substituent is used, moving it from one position to another (e.g., from C6 to C7) can lead to vastly different pharmacological outcomes.

A compelling example comes from a study on nitro-substituted quinoxaline ureas designed as inhibitors of the NFκB pathway for pancreatic cancer therapy. nih.gov The synthesis of both 6-nitro and 7-nitro regioisomers was undertaken. Biological evaluation revealed that the 7-nitro analogs were consistently more potent than their 6-nitro counterparts in inhibiting TNFα-induced NFκB activity. This led to the identification of a 7-nitroquinoxaline urea analog that was approximately 2.5-fold more potent than its predecessor. nih.gov

Similarly, in the development of anti-malarial quinoxaline derivatives, the position of substituents was critical. In one series, a 7-chloro substituted derivative was found to be among the most active compounds, highlighting the favorability of substitution at this specific position for anti-Plasmodium activity. mdpi.com These findings underscore that the topology of the molecule is as important as its chemical composition. The distinct electronic and steric environment of each position on the benzenoid ring (C5, C6, C7, C8) results in unique interactions with biological targets, making the study of positional isomerism essential for rational drug design.

Table 2: Effect of Positional Isomerism on Inhibition of TNFα-induced NFκB Activity (Data derived from analogous 2-chloro-nitro-quinoxaline derivatives)

Compound IDPosition of Nitro Group% Inhibition of NFκB (at 10 µM)Reference
Analog A 6-NO₂~55% nih.gov
Analog B 7-NO₂~80% nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop statistical models that correlate the chemical structure of compounds with their biological activity. These models help in understanding the key molecular features responsible for a specific pharmacological effect and in designing new, more potent derivatives.

Development of Statistical Models Relating Chemical Structure to In Vitro Biological Activity

Several QSAR studies have been successfully applied to quinoxaline derivatives to elucidate the structural requirements for their anticancer and antifungal activities. nih.govmdpi.com These studies typically involve calculating a large number of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological) for a series of compounds and then using statistical methods like Multiple Linear Regression (MLR) to build a predictive model.

In one 2D-QSAR study on quinoxaline derivatives as anticancer agents against triple-negative breast cancer, a model was developed with good statistical significance (r² = 0.78). nih.gov The model identified five key molecular descriptors that influenced the activity: Epsilon3 (an energy dispersive descriptor), T_T_C_6 (a protein-coding gene descriptor), MMFF_6 (a molecular force field descriptor), XA (most hydrophobic hydrophilic distance), and Z_comp Dipole (a dipole moment descriptor). nih.gov This suggests that a combination of energetic, steric, and electronic properties governs the anticancer potency of these compounds.

Another study focused on 3D-QSAR modeling (CoMFA and CoMSIA) of quinoxaline-2-oxyacetate hydrazide derivatives with antifungal activity. mdpi.com The resulting models had high predictive power and indicated that the steric, electronic, and hydrogen-bond acceptor properties of the compounds were crucial for their activity. The visual contour maps generated from such 3D-QSAR models can guide the rational design of new derivatives by showing where bulky groups, electron-withdrawing/donating groups, or hydrogen bond donors/acceptors would be favorable or unfavorable for activity. mdpi.com These computational models serve as a powerful tool to complement experimental synthesis and testing, accelerating the discovery of optimized quinoxalinone-based therapeutic agents.

Descriptor Calculation and Selection for QSAR Analysis

The foundation of a robust Quantitative Structure-Activity Relationship (QSAR) model lies in the accurate calculation and careful selection of molecular descriptors. These numerical values represent the physicochemical and structural properties of the molecules under investigation. For a series of this compound derivatives, a diverse range of descriptors would be calculated to capture the various aspects of the molecular structure that could influence their biological activity.

The process begins with the generation of 2D and 3D structures of the quinoxalinone derivatives. Software such as Spartan or MOE (Molecular Operating Environment) can be utilized for this purpose, followed by energy minimization using methods like the PM3 semi-empirical quantum mechanical method to obtain stable conformations. researchgate.net Subsequently, specialized software like PaDEL-Descriptor or DRAGON can be employed to calculate a large number of descriptors. researchgate.netCurrent time information in Pasuruan, ID.

These descriptors can be broadly categorized as:

Constitutional Descriptors (1D): These are the most straightforward descriptors, derived directly from the molecular formula. They include molecular weight, atom count, bond count, and the number of rings. ucsb.edu

Topological Descriptors (2D): These descriptors quantify the atomic connectivity within the molecule. Examples include the Broto-Moreau autocorrelation descriptors (e.g., ATS2v), which consider the van der Waals volumes of the atoms, and connectivity indices that describe the degree of branching in the molecule. researchgate.netufv.br

Geometrical Descriptors (3D): These descriptors are calculated from the 3D coordinates of the atoms and describe the size and shape of the molecule. Examples include the van der Waals volume and solvent-accessible surface area.

Electrostatic Descriptors: These descriptors relate to the charge distribution within the molecule. The Z-component of the dipole moment (Zcomp Dipole) and radial distribution function descriptors weighted by ionization potential (e.g., RDF45i) are examples that have been used in the QSAR analysis of related heterocyclic compounds. researchgate.netnih.gov

Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and provide insights into the electronic properties of the molecule. Key examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are related to the molecule's reactivity. ucsb.edu

Given the large number of calculated descriptors, a critical step is the selection of a smaller, more relevant subset to build the QSAR model. This is essential to avoid overfitting and to create a model that is both predictive and interpretable. Various feature selection methods can be employed, with the Genetic Algorithm (GA) being a prominent technique. researchgate.netufv.br GA mimics the process of natural selection to evolve a population of descriptor subsets, ultimately identifying the combination that yields the most statistically significant QSAR model. Other methods include stepwise multiple linear regression and machine learning-based approaches like Boruta and Featurewiz. nih.gov

An illustrative set of descriptors that could be selected for a QSAR study of this compound derivatives is presented in the table below.

Descriptor TypeDescriptor NameSymbolPotential Significance
TopologicalBroto-Moreau Autocorrelation - lag 2 (weighted by vdW volume)ATS2vDescribes the spatial distribution of atomic properties.
TopologicalAverage coefficient sum of the last eigenvector from Barysz matrix (weighted by vdW volume)VE2_DZvEncodes information about the electronic environment of atoms.
ElectrostaticZ-component of Dipole MomentZcomp DipoleRelates to the polarity and intermolecular interactions of the molecule.
Quantum-ChemicalEnergy of Highest Occupied Molecular OrbitalEHOMOIndicates the molecule's ability to donate electrons.
ConstitutionalMolecular WeightMWRelates to the overall size of the molecule.

Validation of QSAR Models for Predictive Power

The development of a QSAR model is not complete until its predictive power has been rigorously validated. Validation ensures that the model is not a result of chance correlation and can reliably predict the activity of new compounds. This process involves both internal and external validation techniques.

Internal Validation assesses the robustness and stability of the model using the same dataset on which it was built (the training set). A widely used method is the Leave-One-Out (LOO) cross-validation. In this process, one compound is removed from the training set, a new model is developed with the remaining compounds, and the activity of the removed compound is predicted. This is repeated until every compound has been left out once. The results are used to calculate the cross-validated correlation coefficient (q² or Q²). A q² value greater than 0.5 is generally considered indicative of a good model. nih.gov

External Validation is a more stringent test of the model's predictive capability. It involves using the developed QSAR model to predict the biological activities of a set of compounds that were not used in the model's development (the test set). The predictive ability is quantified by the predicted correlation coefficient (pred_r² or R²pred). A pred_r² value greater than 0.6 is often considered a threshold for a reliable predictive model. nih.gov

In a typical QSAR study of quinoxaline derivatives, the dataset is split into a training set (usually around 70-80% of the compounds) and a test set (the remaining 20-30%). nih.gov The statistical parameters from both internal and external validation are then used to judge the quality of the final QSAR model.

A hypothetical table of validation statistics for a QSAR model of this compound derivatives is shown below.

Statistical ParameterSymbolValueInterpretation
Correlation Coefficient0.85A high value indicates a good fit of the model to the training data.
Cross-validated Correlation Coefficient0.75A value > 0.5 suggests good internal predictive power.
Predicted Correlation Coefficient (Test Set)pred_r²0.68A value > 0.6 indicates good external predictive power.
Standard Error of EstimateSEE0.25A lower value indicates a smaller difference between predicted and actual values.
F-statisticF95.0A high F-value indicates a statistically significant regression model.

Furthermore, the applicability domain (AD) of the QSAR model must be defined. nih.gov The AD establishes the chemical space for which the model's predictions are reliable. This is often visualized using a Williams plot, which graphs the standardized residuals versus the leverage of each compound. nih.gov Compounds that fall outside the defined leverage threshold may have predictions that are less reliable.

Finally, a Y-randomization test can be performed to ensure the robustness of the QSAR model. In this test, the biological activity data is randomly shuffled, and new QSAR models are developed. These new models are expected to have very low r² and q² values, confirming that the original model is not due to a chance correlation.

Emerging Applications and Future Research Directions of 7 Bromo 3 Methylquinoxalin 2 1h One

Use as a Synthetic Intermediate for Complex Molecules

The presence of a bromine atom on the quinoxalinone ring makes 7-Bromo-3-methylquinoxalin-2(1H)-one an ideal substrate for palladium-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures. This reactivity is central to its utility as a precursor for advanced heterocyclic systems and as a key building block in multistep organic synthesis.

Precursor for Advanced Heterocyclic Systems

The bromine atom at the 7-position of this compound serves as a versatile anchor for the introduction of various functional groups through well-established palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction pairs the bromo-substituted quinoxalinone with an organoboron reagent (such as a boronic acid or ester) to form a new carbon-carbon bond. libretexts.orgnih.gov This method is highly effective for creating biaryl structures or for attaching alkyl or vinyl groups to the quinoxalinone core. The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronate and reductive elimination to yield the coupled product. libretexts.org

Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond between the bromo-quinoxalinone and an amine. wikipedia.orgorganic-chemistry.org It is a powerful tool for synthesizing N-arylated quinoxalinones, which are of interest for their potential biological activities and as components in functional materials. The process can be adapted for a wide range of amines, including primary and secondary amines, and even ammonia (B1221849) equivalents. wikipedia.org Microwave-assisted Buchwald-Hartwig reactions have been shown to significantly reduce reaction times. nih.gov

Sonogashira Coupling: This coupling reaction involves the reaction of the bromo-quinoxalinone with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org This method is invaluable for the synthesis of alkynyl-substituted quinoxalinones, which can serve as precursors to a variety of other functional groups or as components in conjugated materials. The reaction is known for its mild conditions and tolerance of various functional groups. wikipedia.org

Through these and other cross-coupling methodologies, this compound can be elaborated into a diverse array of more complex heterocyclic systems with tailored electronic and steric properties.

Building Block in Multistep Organic Synthesis

The ability to functionalize this compound through cross-coupling reactions makes it a valuable building block in the multistep synthesis of complex organic molecules, including those with potential pharmaceutical applications. While specific total syntheses employing this exact starting material are not yet widely reported, the strategies employed for related bromo-substituted heterocycles provide a clear blueprint for its potential use.

For instance, the synthesis of complex natural products and designed bioactive molecules often relies on the sequential and strategic introduction of functional groups onto a core scaffold. wikipedia.org The bromine atom of this compound can be transformed into a variety of other functionalities, either directly through coupling reactions or via subsequent manipulations of the introduced groups. This allows for the systematic construction of a molecular target, with the quinoxalinone core providing a rigid and predictable framework.

Material Science Applications

The quinoxaline (B1680401) core is known for its electron-deficient nature, making its derivatives promising candidates for various applications in materials science, particularly in the field of organic electronics. nih.gov

Incorporation into Organic Electronic Materials (e.g., OLEDs, Organic Photovoltaics)

Quinoxaline-based materials have shown significant promise as components in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). st-andrews.ac.uknih.gov

Organic Light-Emitting Diodes (OLEDs): In OLEDs, quinoxaline derivatives can function as electron-transporting materials or as hosts or guests in the emissive layer. google.com The electron-withdrawing nature of the quinoxaline unit facilitates electron injection and transport. By functionalizing the quinoxaline core, for example through reactions at the bromo-position of this compound, the electronic properties and solid-state packing can be tuned to optimize device performance. For instance, donor-acceptor type molecules incorporating a quinoxaline acceptor have been investigated as emitters, including those exhibiting thermally activated delayed fluorescence (TADF). st-andrews.ac.ukrsc.org

Organic Photovoltaics (OPVs): Quinoxaline-based molecules have emerged as excellent electron acceptors in non-fullerene acceptor (NFA) based OPVs. nih.govresearchgate.netrsc.org The ability to modify the quinoxaline structure allows for the fine-tuning of the lowest unoccupied molecular orbital (LUMO) energy level, which is crucial for efficient charge separation at the donor-acceptor interface. eurekalert.orgrsc.org The development of quinoxaline-based acceptors has led to significant improvements in power conversion efficiencies, with some devices approaching 20%. nih.gov The introduction of different substituents can also influence the molecular packing and morphology of the active layer, which are key factors for device performance. rsc.org

While specific studies on this compound in these applications are limited, its potential as a precursor to more complex quinoxaline derivatives for organic electronics is evident.

Use in Supramolecular Chemistry and Crystal Engineering

The planar structure of the quinoxalinone core and the potential for hydrogen bonding and π-π stacking interactions make it an interesting building block for supramolecular chemistry and crystal engineering. The introduction of a bromine atom provides an additional site for halogen bonding, a non-covalent interaction that is increasingly being used for the rational design of crystal structures.

The self-assembly of quinoxaline derivatives can lead to the formation of well-defined supramolecular architectures in the solid state. These ordered arrangements are crucial for modulating the photophysical properties of the material. For example, the aggregation of quinoxaline-based fluorophores can lead to changes in their emission characteristics, a phenomenon that can be exploited in sensing applications. nih.gov

Chemo-Sensor and Fluorescent Probe Development

The inherent fluorescence of many quinoxaline derivatives makes them attractive scaffolds for the development of chemosensors and fluorescent probes. nih.gov The electronic properties of the quinoxalinone core can be modulated by the introduction of different substituents, leading to changes in the absorption and emission spectra. This principle can be harnessed to detect the presence of specific analytes.

Quinoxaline-based fluorescent sensors have been developed for the detection of various species, including metal ions and small molecules. nih.govnih.gov For instance, a quinoxalinone derivative has been designed as a fluorescent probe for cations and anions, utilizing its lactam-lactim tautomerism. acs.org Another study reported a quinoxaline-based fluorescent sensor for the detection of trace amounts of water in organic solvents. researchgate.net The mechanism of sensing often involves a "turn-on" or "turn-off" of fluorescence upon binding of the analyte. researchgate.netresearchgate.net For example, a "turn-off" fluorescent sensor for the selective detection of Fe³⁺ has been developed based on a quinoxaline derivative. researchgate.net

Design of this compound Based Fluorescent Sensors for Analytes

The design of fluorescent sensors for the selective detection of various analytes is a rapidly advancing field. Quinoxalinone derivatives are promising candidates for such applications due to their inherent fluorescence and the tunability of their photophysical properties through chemical modification. nih.gov While direct studies on this compound as a fluorescent sensor are limited, research on analogous quinoxaline-based systems provides a strong foundation for its potential in this area.

The core principle behind designing a fluorescent sensor is the coupling of a recognition event (binding to an analyte) with a change in the fluorescent signal. For instance, the interaction of a metal ion with a quinoxaline-based ligand can lead to either fluorescence enhancement ("turn-on") or quenching ("turn-off"). A study on acenaphtoquinoxaline demonstrated its utility as a selective "switch-off" fluorescent sensor for Hg(II) ions in acetonitrile, with a detection limit as low as 42 ppb. researchgate.net This suggests that the nitrogen atoms within the quinoxaline ring system of this compound could similarly coordinate with specific metal ions, leading to detectable changes in its fluorescence.

Furthermore, the introduction of specific functional groups onto the quinoxalinone core can tailor its selectivity towards different analytes. For example, aminoquinoxaline derivatives have been developed as dual colorimetric and fluorescent pH sensors for acidic aqueous solutions. mdpi.com The bromine atom on the this compound scaffold provides a convenient handle for further functionalization through cross-coupling reactions, allowing for the attachment of various analyte-binding moieties.

Luminescent Properties and Environmental Sensitivity

The luminescence of quinoxalinone derivatives is often highly sensitive to the surrounding environment, a property known as solvatochromism. This sensitivity arises from changes in the electronic distribution of the molecule in its ground and excited states, which are influenced by the polarity of the solvent. This phenomenon is particularly pronounced in "push-pull" systems, where electron-donating and electron-withdrawing groups are present on the aromatic core.

For quinoxalin-2(1H)-ones, the photophysical properties have been noted to be complementary to their coumarin (B35378) analogues in terms of absorbance and fluorescence windows. nih.gov The emission of quinoxalinone-based compounds can be significantly affected by the solvent environment, with some derivatives showing a moderate increase in luminescence quantum yield in polar solvents like DMSO and DMF compared to less polar solvents, while others exhibit complete quenching of emission in polar media. nih.gov This tuneability of luminescence and its sensitivity to environmental effects is a key feature that allows for the rational design of novel fluorophores for various applications. nih.gov

In a study on a novel benzanthrone (B145504) derivative, 2-bromo-3-aminobenzo[de]anthracene-7-one, which also possesses a D-π-A structure, pronounced solvatochromism was observed. rsc.org The emission maxima of this compound exhibited a significant red-shift of over 110 nm when moving from non-polar to polar solvents, which was attributed to intramolecular charge transfer (ICT). rsc.org It is plausible that this compound, with its bromine substituent influencing the electronic properties of the quinoxalinone core, would also exhibit interesting solvatochromic behavior, making it a candidate for applications as an environment-sensitive probe.

Catalyst Development and Ligand Design

The utility of quinoxaline derivatives extends into the realm of catalysis, where they can serve as versatile ligands for transition metals or as chiral catalysts themselves.

Utilization as a Ligand in Transition Metal Catalysis

The nitrogen atoms within the quinoxaline ring system are capable of coordinating with transition metals, making quinoxaline derivatives attractive as ligands in catalysis. Research has demonstrated the successful coordination of the 2-(2′-pyridyl)quinoxaline ligand (pqx) with a series of first-row transition metals, including chromium, cobalt, copper, zinc, manganese, iron, and nickel. mdpi.com These metal complexes have shown potential as inflammatory mediators. mdpi.com The bromine substituent in this compound can influence the ligand's electronic properties, which in turn can affect the catalytic activity of the resulting metal complex. While specific studies on the use of this compound as a ligand are not extensively reported, the general principles of quinoxaline coordination chemistry suggest its potential in this area.

Design of Chiral Quinoxalinone Catalysts

The development of chiral catalysts for asymmetric synthesis is a cornerstone of modern organic chemistry. The quinoxaline scaffold has been incorporated into chiral ligands to create effective catalysts for a variety of enantioselective reactions. nih.gov A notable example is the use of helical poly(quinoxaline-2,3-diyl)s as highly efficient chirality-amplification systems in asymmetric catalysis. nih.gov These polymer-based chiral ligands have been successfully employed in palladium-catalyzed asymmetric reactions. nih.gov

While the direct synthesis of chiral derivatives from this compound for catalytic applications has not been detailed in the available literature, the synthesis of chiral thiourea (B124793) derivatives from hydroquinine (B45883) has been shown to be effective for enantio- and diastereoselective aza-Henry reactions. researchgate.net The structural framework of this compound offers possibilities for the introduction of chiral auxiliaries, potentially at the N1-position or through modification of the methyl group, to generate novel chiral catalysts. The principles of designing chiral ligands, moving from C2-symmetric P,P- and N,N-ligands to nonsymmetrical P,N-ligands, provide a roadmap for the future development of chiral catalysts based on the this compound scaffold. nih.gov

Future Perspectives in Academic Research on this compound

The future of research on this compound is poised to be significantly influenced by the integration of computational tools, particularly artificial intelligence (AI) and machine learning (ML), in drug discovery and materials science.

Integration with Artificial Intelligence and Machine Learning in Drug Discovery Research (High-Throughput Screening Data Analysis, Virtual Screening)

The application of AI and ML in drug discovery is rapidly expanding, offering powerful tools for knowledge discovery, target identification, compound generation, and virtual screening. bioinfopublication.org These computational approaches can accelerate the identification of new drug candidates and optimize their properties.

High-Throughput Screening (HTS) Data Analysis: HTS allows for the rapid testing of large chemical libraries for biological activity. nih.gov However, the massive datasets generated require sophisticated analysis methods. Machine learning algorithms can be employed to analyze HTS data, identify structure-activity relationships (SAR), and classify compounds based on their activity profiles. researchgate.net For instance, a study on substituted quinoxalinones as multiple-drug-resistance antagonists utilized a focused library to establish SAR, indicating that specific substitutions on the phenoxy group led to excellent antagonism of P-glycoprotein. nih.gov Similar HTS campaigns with derivatives of this compound, coupled with ML-based data analysis, could rapidly identify promising lead compounds for various therapeutic targets.

Virtual Screening: Virtual screening is a computational technique used to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov This can be done through ligand-based methods, which rely on the similarity to known active compounds, or structure-based methods, which involve docking candidate molecules into the 3D structure of the target protein. researchgate.net

A recent study focused on the design and in-silico analysis of new 3-methylquinoxalin-2(1H)-one derivatives as potential anti-cancer agents targeting VEGFR-2. nih.gov This research highlights the power of combining synthesis with computational tools like molecular docking, ADMET prediction, and toxicity studies to identify promising drug candidates. nih.gov The table below summarizes some of the in-silico findings for a promising compound from that study.

In-Silico ParameterPredicted Value/OutcomeSignificance
Binding Affinity (Docking Score)Comparable to reference inhibitor (Sorafenib)Indicates strong potential for target engagement.
ADMET - AbsorptionGood oral bioavailability predictedSuggests the compound can be effectively absorbed when taken orally.
ADMET - DistributionPredicted to have good distribution in the bodyIndicates the compound can reach its target tissues.
ADMET - MetabolismPredicted to have acceptable metabolic stabilitySuggests the compound will not be cleared from the body too quickly.
ADMET - ExcretionPredicted to have a favorable excretion profileIndicates the compound can be safely eliminated from the body.
ToxicityPredicted to have a low toxicity profileSuggests a good safety margin for the compound.

This table is a representative example based on findings for 3-methylquinoxalin-2(1H)-one derivatives and illustrates the type of data generated in virtual screening studies. nih.gov

The scaffold of this compound is an ideal candidate for such in-silico investigations. Virtual libraries of its derivatives can be generated and screened against a multitude of biological targets, accelerating the discovery of new therapeutic agents. The bromine atom, in particular, can be computationally explored for its role in halogen bonding and its influence on pharmacokinetic properties.

Exploring Novel Biological Targets and Phenotypes In Vitro

The structural features of this compound suggest its potential to interact with a variety of biological macromolecules, leading to diverse cellular outcomes. Future in vitro studies are crucial to elucidate its mechanism of action and identify novel therapeutic applications.

One promising area of investigation is in the realm of oncology. Quinoxaline derivatives have been reported to possess anti-cancer properties, and recent studies on similar 3-methylquinoxaline compounds have identified Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as a potential target. nih.gov Inhibition of VEGFR-2 is a clinically validated strategy in cancer therapy, primarily through the disruption of tumor angiogenesis. Future research should, therefore, include in vitro kinase assays to determine if this compound can inhibit VEGFR-2 and other related kinases. Furthermore, phenotypic screening using various cancer cell lines could reveal selective cytotoxicity and provide insights into the cellular pathways affected by the compound. nih.gov

Another avenue for exploration is the compound's potential as a neuroprotective agent. A structurally related compound, 7-Bromo-1-methyl-1H-quinoxalin-2-one, has been shown to reduce levels of reactive oxygen species (ROS) in neuronal cells, suggesting a potential role in mitigating oxidative stress-induced neuronal damage. In vitro models of neurodegenerative diseases, such as those employing neurotoxin-induced cell death, would be valuable for assessing the neuroprotective effects of this compound.

The antimicrobial potential of quinoxalinones also warrants investigation. The general mechanism for similar compounds is thought to involve the inhibition of essential bacterial enzymes or the disruption of the bacterial cell membrane. A comprehensive screening against a panel of pathogenic bacteria and fungi would be a critical first step. Subsequent mechanistic studies could then focus on identifying the specific molecular targets within the microbial cells.

Potential Biological Target Therapeutic Area Suggested In Vitro Assay
VEGFR-2OncologyKinase inhibition assay, Cancer cell line cytotoxicity screening
Reactive Oxygen Species (ROS)NeuroprotectionROS quantification in neuronal cells, Neurotoxin-induced cell death assay
Bacterial EnzymesInfectious DiseasesMinimum Inhibitory Concentration (MIC) assay, Bacterial enzyme inhibition assays

Development of Green and Sustainable Synthetic Routes at Scale

The translation of a promising lead compound from the laboratory to industrial production necessitates the development of efficient, cost-effective, and environmentally friendly synthetic methods. For this compound, a focus on green chemistry principles will be paramount for its future development.

Traditional methods for quinoxaline synthesis can involve harsh reaction conditions and the use of hazardous reagents. Modern approaches are shifting towards the use of benign solvents, reusable catalysts, and energy-efficient processes. benthamdirect.com For the synthesis of this compound, several green strategies can be envisioned.

One approach involves the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, minimizing waste. A variety of nanocatalysts have been shown to be effective in the synthesis of quinoxalines. rsc.org For instance, copper oxide nanoparticles derived from waste orange peel extract have been successfully used as a recyclable catalyst for quinoxaline synthesis. nih.gov The application of such a system to the synthesis of the target compound could offer a sustainable alternative to traditional methods.

The choice of solvent is another critical aspect of green synthesis. Water and ethanol (B145695) are ideal green solvents due to their low toxicity and environmental impact. researchgate.net Exploring the feasibility of synthesizing this compound in these solvents, potentially facilitated by microwave irradiation to reduce reaction times, would be a significant step towards a more sustainable process. tsijournals.com

Furthermore, a patent has described a method for the direct methylation of the quinoxalin-2(1H)-one core using tert-butyl hydroperoxide (TBHP) as the methyl source and iodine as an oxidant. google.com This one-step process simplifies the synthetic route and avoids the use of more hazardous methylating agents. Adapting this methodology for the synthesis of this compound could streamline its production.

Green Chemistry Approach Key Features Potential Application to this compound Synthesis
NanocatalysisReusable catalyst, mild reaction conditionsUse of metal oxide nanoparticles for the condensation reaction.
Green SolventsLow toxicity, reduced environmental impactPerforming the synthesis in water or ethanol.
Energy EfficiencyReduced reaction times, lower energy consumptionApplication of microwave-assisted synthesis.
Atom EconomySimplified reaction steps, reduced byproductsOne-step methylation of the quinoxalinone core. google.com

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 7-Bromo-3-methylquinoxalin-2(1H)-one?

  • Methodological Answer : The compound is typically synthesized via condensation reactions or alkylation of quinoxalinone precursors. For example, 3-phenylquinoxalin-2(1H)-one derivatives can be alkylated using benzyl chloride in the presence of potassium carbonate and tetra-nn-butylammonium bromide in N,NN,N-dimethylformamide, followed by recrystallization to isolate the product . Alternatively, Schiff base intermediates derived from glyoxylates and diamines (e.g., 4-methoxybenzene-1,2-diamine) can undergo cyclization to form quinoxalinone derivatives, though regiochemical control is critical to minimize byproducts .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are used to confirm substituent positions and electronic environments. For instance, aromatic protons in similar brominated quinoxalinones resonate at δ 7.0–8.1 ppm, while methyl groups appear near δ 2.3–2.7 ppm .
  • X-ray Crystallography : Single-crystal diffraction data refined via SHELXL (e.g., SHELX-97) can resolve molecular geometry. Programs like ORTEP-3 or WinGX aid in visualizing bond angles and dihedral twists (e.g., phenyl substituents twisting 19–30° relative to the quinoxaline core) .

Advanced Research Questions

Q. How can crystallographic data discrepancies in this compound derivatives be resolved?

  • Methodological Answer : Discrepancies in bond lengths or dihedral angles (e.g., independent molecules in asymmetric units) require rigorous refinement using SHELXL. High-resolution data (<1.0<1.0 Å) and twinning corrections improve accuracy. For example, in related structures, hydrogen-bonding networks and thermal displacement parameters (Uiso_{iso}) are refined iteratively to resolve disorder . Comparative analysis with structurally analogous compounds (e.g., 1-benzyl-3-phenylquinoxalin-2(1H)-one) also validates geometric trends .

Q. What strategies enhance regioselectivity during functionalization of the quinoxalinone core?

  • Methodological Answer : Regioselectivity is controlled through directing groups and reaction conditions. For example, electron-withdrawing substituents (e.g., bromine) at the 7-position direct electrophilic attacks to the 3-methyl site. In condensation reactions, polar aprotic solvents (e.g., DMF) and elevated temperatures favor cyclization at the less sterically hindered position, as seen in the synthesis of 7-methoxy-3-thienylquinoxalinone derivatives .

Q. How should contradictory data from alternative synthesis protocols be analyzed to optimize yields?

  • Methodological Answer : Iterative testing of variables (e.g., solvent, catalyst, temperature) using Design of Experiments (DoE) frameworks helps identify optimal conditions. For instance, conflicting yields in alkylation reactions (e.g., 80% vs. 50%) may arise from incomplete deprotonation or competing side reactions. Cross-referencing with analogous studies (e.g., 6-methoxyquinolin-2(1H)-one alkylation) provides mechanistic insights .

Q. What computational tools support the analysis of electronic effects in brominated quinoxalinones?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic perturbations caused by bromine and methyl groups. These predict NMR chemical shifts and reaction sites, corroborating experimental data. Software like Gaussian or ORCA is often paired with crystallographic data from SHELX-refined structures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.